N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
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Overview
Description
N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and a phenyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through hydrazone formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might interact with biological targets in ways that could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H20N6O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-methyl-N-[4-[[5-methyl-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20N6O2S/c1-14-20(25-24-17-9-11-18(12-10-17)27(3)15(2)29)21(30)28(26-14)22-23-19(13-31-22)16-7-5-4-6-8-16/h4-13,26H,1-3H3 |
InChI Key |
XTFYRUXIQKDWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)N(C)C(=O)C |
Origin of Product |
United States |
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